molecular formula C26H16F2O2 B4579447 1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]

1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]

Cat. No. B4579447
M. Wt: 398.4 g/mol
InChI Key: YYGHJSANFHYYIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone] often involves complex reactions such as photochemical electron-transfer reactions. For instance, 1,1-diarylethylenes, which share structural similarities, can undergo dimerizations, nucleophilic additions, and oxygenation reactions when induced by photoexcited cyanoanthracenes (Mattes & Farid, 1986). Another approach involves the reaction of specific monomers to synthesize high fluorescence intensity poly(aryl ether ketone)s containing tetraphenylethylene moieties, which are characterized by their fluorescence and thermal properties (Li et al., 2016).

Molecular Structure Analysis

The crystal structure and molecular structure analysis of compounds related to 1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone] are crucial for understanding their chemical behavior. Studies involving boric acid ester intermediates with benzene rings have provided insights into the conformation and electronic properties through X-ray diffraction and density functional theory (DFT) calculations (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are diverse and depend on the specific substituents and structure. For example, the photochemical electron-transfer reactions of 1,1-diarylethylenes offer a glimpse into the reactivity and potential applications of 1,2-dihydroacenaphthylene derivatives (Mattes & Farid, 1986).

Physical Properties Analysis

The physical properties, including fluorescence and thermal stability, are significant for the application of these compounds in various fields. For instance, the synthesis of tetraphenylethylene-based copolymers has shown that these materials possess high fluorescence intensity and excellent thermal stability, which are desirable traits for materials used in optoelectronic applications (Li et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles and the ability to form various derivatives, are essential for understanding the versatility and potential applications of 1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone] and related compounds. Studies on similar structures have revealed intricate details about their reactivity and the formation of derivatives with interesting properties (Huang et al., 2021).

Scientific Research Applications

Photochemical Electron-Transfer Reactions

1,2-dihydroacenaphthylene derivatives participate in photochemical electron-transfer reactions. These reactions involve dimerizations, nucleophilic additions, and oxygenation processes induced by photoexcited compounds. The formation of dimers and oxygenated products highlights the reactivity of these compounds under light irradiation, which can be applied in synthesizing complex molecular structures (Mattes & Farid, 1986).

High Fluorescence Intensity Polymers

Compounds containing 1,2-dihydroacenaphthylene units have been utilized in creating high fluorescence intensity poly(aryl ether ketone) copolymers. These materials exhibit strong fluorescence at low concentrations and high temperatures, offering potential applications in optoelectronic devices and sensors (Li et al., 2016).

Organic Synthesis and Catalysis

Derivatives of 1,2-dihydroacenaphthylene are involved in diverse organic reactions, such as the base-catalyzed rearrangement of spiro oxy-cope systems, leading to perhydrophenalene and perhydroacenaphthylene systems. These reactions provide new pathways for synthesizing complex cyclic compounds, which are valuable in developing pharmaceuticals and materials science (Rao et al., 1982).

Photovoltaic Device Components

Novel materials incorporating tetraphenylethylene and cyanopyridone functionalities, related to the 1,2-dihydroacenaphthylene structure, have been developed for use in bulk heterojunction (BHJ) photovoltaic devices. These materials demonstrate efficient electron acceptor properties, leading to significant improvements in power conversion efficiencies when paired with conventional donor polymers. This application underscores the potential of 1,2-dihydroacenaphthylene derivatives in renewable energy technologies (Rananaware et al., 2017).

properties

IUPAC Name

[7-(4-fluorobenzoyl)-1,2-dihydroacenaphthylen-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16F2O2/c27-22-7-3-15(4-8-22)25(29)20-11-17-1-2-18-12-21(14-19(13-20)24(17)18)26(30)16-5-9-23(28)10-6-16/h3-14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGHJSANFHYYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C1=CC(=CC3=CC(=C2)C(=O)C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[7-(4-Fluorobenzoyl)-1,2-dihydroacenaphthylen-4-yl]-(4-fluorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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